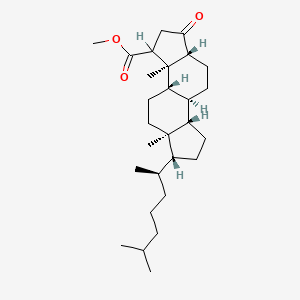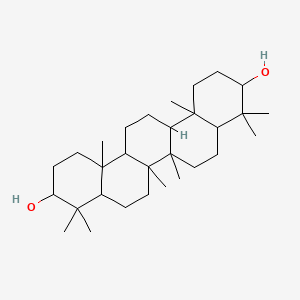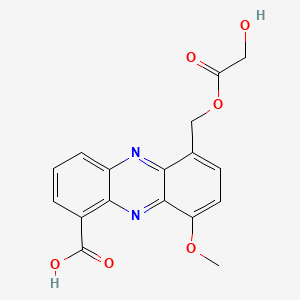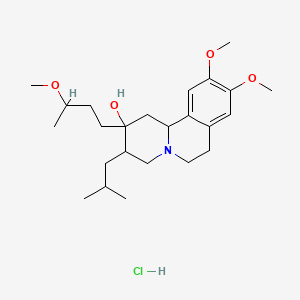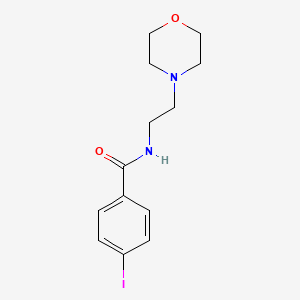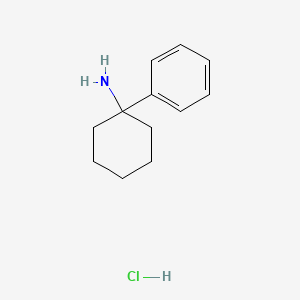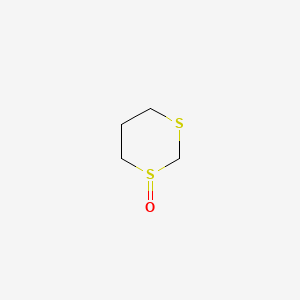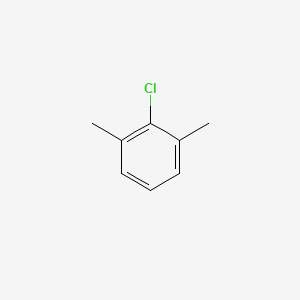
4-Acryloylmorpholine
Overview
Description
4-Acryloylmorpholine is used in adhesives, UV curable resins, industrial coatings, UV printing ink, oil recovery polymer, medicinal and commodity chemicals .
Synthesis Analysis
Hydrogels based on 4-Acryloylmorpholine (4-AcM) were synthesized by photopolymerization from the mixtures of poly (ethylene glycol) diacrylate (PEG-DA) and poly (2-hydroxy ethyl methacrylate) (HEMA), and characterized by Fourier transform infrared spectroscopy (FTIR) .Molecular Structure Analysis
The molecular formula of 4-Acryloylmorpholine is C7H11NO2. The molecular weight is 141.17 g/mol. The IUPAC name is 1-morpholin-4-ylprop-2-en-1-one .Chemical Reactions Analysis
4-Acryloylmorpholine has been used in the synthesis of hydrogels with different compositions. As the 4-AcM content increased, higher drug release was observed .Physical And Chemical Properties Analysis
4-Acryloylmorpholine is a clear liquid at room temperature with a melting point of -35 °C. At 25 °C, it has a density of 1.122 g/mL .Scientific Research Applications
Drug Delivery Systems
4-Acryloylmorpholine is utilized in the synthesis of hydrogels that are employed in drug delivery systems . These hydrogels are designed to release medication in a controlled manner, improving therapeutic outcomes. The amphiphilic and biocompatible nature of 4-Acryloylmorpholine-based hydrogels allows for efficient drug loading and sustained release, which is crucial for treatments requiring precise dosing .
Biomedical Engineering
In biomedical engineering, 4-Acryloylmorpholine contributes to the development of nanocomposite hydrogels with enhanced mechanical properties . These materials are particularly promising for bone defect repair due to their stability and ability to promote osteogenic differentiation, which is essential for bone regeneration .
Polymer Science
4-Acryloylmorpholine serves as a crosslinking agent in polymer science, forming three-dimensional polymer networks that enhance the mechanical strength, stability, and durability of materials . This application is vital in creating robust materials for various industrial uses.
Materials Engineering
The compound is instrumental in materials engineering, where it’s used to fabricate graphene-scaffolded poly(acrylamide-acrylic acid-4-acryloylmorpholine) microspheres . These microspheres exhibit high water retention and heat and shear resistance, making them suitable for applications like oil recovery and water treatment.
Chemical Synthesis
In chemical synthesis, 4-Acryloylmorpholine is a versatile monomer that facilitates the introduction of acryloyl groups into different polymers . Its reactivity allows for the creation of a wide range of functional materials, including antimicrobial coatings.
Nanotechnology
4-Acryloylmorpholine is used to synthesize multiblock copolymers via RAFT polymerization, finding applications in nanotechnology . These copolymers are used in the creation of organogel electrode frames and other nanotechnological devices, showcasing the compound’s versatility in advanced material synthesis.
Safety and Hazards
Future Directions
4-Acryloylmorpholine has been used in the synthesis of a new anisotropic alignment media, p-4-AM, that is compatible with water and reusable. This alignment media will increase the use of residual dipolar couplings (RDC) in structure-based drug design by enabling the identification of minor solution conformations in water . Another study reported the design of a flexible compressible chemically cross-linked poly-4-acrylomorpholine gel that can be used for the alignment of both small molecules and cyclic peptides in water .
Mechanism of Action
Target of Action
4-Acryloylmorpholine (4-AcM) is an acrylate monomer that primarily targets the formation of three-dimensional polymer networks . It enhances the mechanical strength, stability, and durability of materials .
Mode of Action
4-AcM interacts with its targets through a process known as photopolymerization . This process involves the use of light to initiate a reaction that forms polymers. In the case of 4-AcM, it is used to synthesize hydrogels from mixtures of poly(ethylene glycol) diacrylate (PEG-DA) and poly(2-hydroxy) .
Biochemical Pathways
The primary biochemical pathway affected by 4-AcM is the polymerization pathway. The photopolymerization process leads to the formation of hydrogels, which are three-dimensional networks of polymer chains that can absorb large amounts of water or biological fluids . These hydrogels demonstrate a sharp change in water absorbency and molecular weight between crosslinks of the network with a change in pH of the swelling media .
Pharmacokinetics
They showed extended blood circulation, low accumulation in healthy organs, and high disposition in tumor tissue .
Result of Action
The action of 4-AcM results in the formation of hydrogels that have potential applications in the field of drug delivery . These hydrogels can control the release of drugs, thereby enhancing the efficacy of the treatment .
Action Environment
The action of 4-AcM is influenced by environmental factors such as light and pH. Light is essential for initiating the photopolymerization process , while changes in pH can significantly affect the swelling behavior and drug release capability of the synthesized hydrogels .
properties
IUPAC Name |
1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-7(9)8-3-5-10-6-4-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPJNCYCZORXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28902-82-1 | |
| Record name | Acryloylmorpholine copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28902-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0044947 | |
| Record name | 4-(1-Oxo-2-propenyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-Acryloylmorpholine | |
CAS RN |
5117-12-4 | |
| Record name | Acryloylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5117-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Oxo-2-propenyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-oxo-2-propenyl)-morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propen-1-one, 1-(4-morpholinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPEN-1-ONE, 1-(4-MORPHOLINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Y58P61JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Acryloylmorpholine?
A1: 4-Acryloylmorpholine has the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. []
Q2: What spectroscopic data is available for characterizing 4-Acryloylmorpholine?
A2: Various spectroscopic techniques can be used to characterize ACMO, including Fourier transform infrared spectroscopy (FTIR) [, , ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. FTIR helps identify functional groups present in the molecule, while NMR provides information about the structure and arrangement of atoms.
Q3: Why is 4-Acryloylmorpholine used in hydrogel synthesis?
A3: ACMO is a hydrophilic monomer, meaning it readily dissolves in water. [] This property makes it suitable for synthesizing hydrogels, which are water-swollen polymer networks with diverse applications in drug delivery [, , ], tissue engineering, and wound healing. []
Q4: Can 4-Acryloylmorpholine be used in the development of stimuli-responsive materials?
A4: Yes, ACMO-based copolymers can exhibit pH- and thermosensitive behavior. For example, copolymers incorporating 4-acryloylmorpholine and 2-dialkylaminoethyl methacrylates display sensitivity to both pH and temperature changes. []
Q5: How does the inclusion of 4-Acryloylmorpholine influence the properties of nanocapsules designed for drug delivery?
A5: Incorporating ACMO into lipid nanocapsules, specifically as part of a β-cyclodextrin-poly(4-acryloylmorpholine) conjugate shell, can enhance drug loading and stability. This approach was successfully employed for delivering 4-Hydroxynonenal (HNE), a potential anti-cancer drug. []
Q6: How is 4-Acryloylmorpholine used in cobalt-catalyzed reactions?
A7: ACMO participates in cobalt-catalyzed reductive Mannich reactions. Diethylzinc promotes the conjugate reduction of ACMO, and the resulting ethylzinc enolate reacts with N-tosyl aldimines to produce β-aminoamides. []
Q7: What polymerization methods are suitable for 4-Acryloylmorpholine?
A8: ACMO can be polymerized using various methods, including radical polymerization [, , ], reversible addition-fragmentation chain transfer (RAFT) polymerization [, , , , ], and nitroxide-mediated polymerization. [, ] The choice of method depends on the desired polymer architecture and properties.
Q8: What are the advantages of using RAFT polymerization with 4-Acryloylmorpholine?
A9: RAFT polymerization provides excellent control over molecular weight and dispersity for ACMO-based polymers. This technique allows for the synthesis of well-defined homopolymers, block copolymers, and even complex multiblock architectures with high livingness. [, , , ]
Q9: Can 4-Acryloylmorpholine be copolymerized with other monomers?
A10: Yes, ACMO can be copolymerized with a wide range of monomers, including acrylic acid [, , ], 2-acrylamido-2-methyl-1-propane sulfonic acid [, ], N-vinyl-2-pyrrolidone [], and various acrylamide derivatives. [, , , ] This versatility enables the fine-tuning of polymer properties for specific applications.
Q10: How do nanoparticles coated with poly(4-acryloylmorpholine) behave in vivo?
A11: Studies have shown that nanoparticles coated with poly(4-acryloylmorpholine) exhibit extended blood circulation times in rats compared to uncoated nanoparticles. [] This characteristic is desirable for drug delivery applications, allowing for longer circulation and potentially improved therapeutic efficacy.
Q11: Can poly(4-acryloylmorpholine) be used to evade the accelerated blood clearance phenomenon?
A12: Yes, coating nanoparticles with poly(4-acryloylmorpholine) has been shown to evade the accelerated blood clearance (ABC) phenomenon in rats, unlike PEG-coated nanoparticles which elicit this response. The ABC phenomenon is triggered upon repeated injections of some colloidal carriers, leading to rapid clearance from circulation. []
Q12: What is the significance of the lack of anti-poly(4-acryloylmorpholine) IgM antibody production after injection?
A13: The absence of anti-poly(4-acryloylmorpholine) IgM antibodies after injection suggests a lower immunogenic profile compared to some other coating materials. This finding is crucial for developing safe and effective drug delivery systems, as it reduces the risk of immune reactions. []
Q13: How does poly(4-acryloylmorpholine) affect lipase activity in ionic liquids?
A14: Modifying lipase A (LipA) with poly(4-acryloylmorpholine) enhances its solubility and transesterification activity in anhydrous ionic liquids. This improvement is attributed to the disruption of LipA aggregation in the ionic liquid, facilitated by the conjugated poly(4-acryloylmorpholine). []
Q14: Can 4-Acryloylmorpholine-based materials be used for metal ion recovery?
A15: Yes, crosslinked resins incorporating ACMO have demonstrated the ability to remove various metal ions from aqueous solutions. For instance, poly(4-acryloylmorpholine-co-acrylic acid) resin exhibits a high affinity for uranyl ions, which is relevant for environmental remediation. []
Q15: How does the pH of the solution affect metal ion uptake by 4-Acryloylmorpholine-based resins?
A16: The pH significantly influences the metal ion retention properties of ACMO-containing resins. The optimal pH for maximum metal ion uptake varies depending on the specific metal ion and the resin composition. [, ]
Q16: What analytical methods are used to characterize polymers containing 4-Acryloylmorpholine?
A17: Common techniques for characterizing ACMO-containing polymers include size-exclusion chromatography (SEC) [] to determine molecular weight and distribution, dynamic light scattering (DLS) [, ] to assess particle size and aggregation behavior, and atomic force microscopy (AFM) [] to visualize surface morphology.
Q17: How is electron capture dissociation (ECD) used in the analysis of 4-Acryloylmorpholine-based polymers?
A18: ECD, coupled with Fourier transform ion cyclotron resonance (FT-ICR) tandem mass spectrometry, aids in elucidating the structure and sequence of complex ACMO-containing polymers. This technique provides valuable information about monomer sequence and copolymer composition. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)
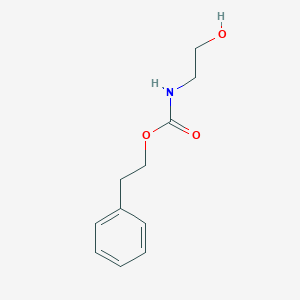

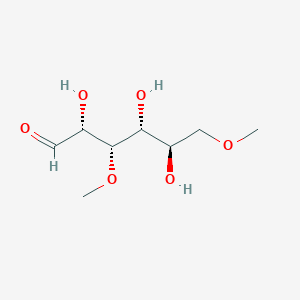
![[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-4-Hydroxy-3-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl (3r)-3-Hydroxy-2,2-Dimethyl-4-Oxo-4-{[3-Oxo-3-({2-[(2-Oxopropyl)thio]ethyl}amino)propyl]amino}butyl Dihydrogen Diphosphate](/img/structure/B1203667.png)
